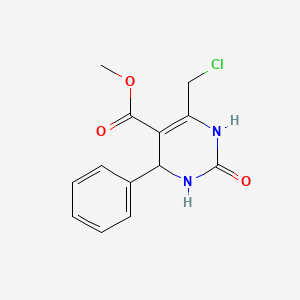

Methyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción

Methyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (molecular formula: C₁₄H₁₅ClN₂O₃; molecular weight: 294.73 g/mol) is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters .

Propiedades

IUPAC Name |

methyl 6-(chloromethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-19-12(17)10-9(7-14)15-13(18)16-11(10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYQRKBIBOUWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a tetrahydropyrimidine core structure that is known for its ability to interact with biological targets. The chloromethyl group and the carboxylate moiety contribute to its reactivity and biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antioxidant properties. For instance, a study evaluated various Biginelli-type pyrimidines for their ability to scavenge free radicals. Compounds derived from 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine showed promising results in reducing oxidative stress by scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and DPPH radicals. One specific derivative exhibited an IC₅₀ value of 0.6 mg/mL in scavenging assays, indicating strong antioxidant potential .

Anticancer Properties

The anticancer potential of tetrahydropyrimidine derivatives has been explored extensively. Compounds similar to methyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine have been identified as monastrol-type agents with the capability to disrupt mitotic spindle formation in cancer cells. This mechanism leads to cell cycle arrest and apoptosis in tumor cells . The structure–activity relationship studies indicate that modifications at the phenyl group can significantly enhance anticancer efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis of Biginelli-type Pyrimidines : A study synthesized novel pyrimidines and assessed their antioxidant capabilities. The findings highlighted the importance of structural modifications for enhancing biological activity .

- Antimicrobial Testing : Another research effort involved testing various tetrahydropyrimidine derivatives against clinical isolates of bacteria. Results indicated that certain derivatives possess significant antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

- Anticancer Mechanisms : Research involving monastrol-type derivatives revealed their effectiveness in inhibiting cancer cell proliferation through specific pathways related to microtubule dynamics .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to methyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. For instance, derivatives have shown effectiveness as inhibitors of mitotic kinesin Eg5, which is crucial for cancer cell division .

Case Study:

A study synthesized various tetrahydropyrimidine derivatives and tested their cytotoxicity against different cancer cell lines. Results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that modifications to the tetrahydropyrimidine structure can enhance antimicrobial efficacy.

Case Study:

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Some compounds exhibited significant inhibition zones in disk diffusion assays, suggesting potential as new antimicrobial agents .

Pesticide Development

The chloromethyl group in this compound can be leveraged to develop novel pesticides. Research has indicated that similar compounds can act as effective herbicides or insecticides due to their ability to disrupt biological processes in target organisms .

Case Study:

Field trials have shown that formulations containing tetrahydropyrimidine derivatives significantly reduced pest populations while exhibiting low toxicity to non-target species .

Polymer Chemistry

The reactivity of the chloromethyl group allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials.

Case Study:

Research has demonstrated that polymers modified with tetrahydropyrimidine units exhibit improved thermal properties compared to unmodified counterparts, making them suitable for high-temperature applications .

Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Potent inhibitors of mitotic kinesin Eg5 |

| Antimicrobial agents | Significant antibacterial activity against pathogens | |

| Agriculture | Pesticide formulations | Effective reduction in pest populations |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical strength |

Comparación Con Compuestos Similares

Structural Modifications and Bioactivity

Impact of Substituents on Activity

C-4 Aryl Group :

- Phenyl vs. Hydroxyphenyl : The introduction of a 4-hydroxyphenyl group (e.g., in Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-DHPM) enhances anticancer activity against MCF-7 cells, likely due to improved hydrogen bonding with target proteins .

- Electron-Withdrawing Groups : Bromophenyl (IC₅₀: 15.7 µM) and nitrophenyl (IC₅₀: 314.3 µM) substituents at C-4 show variable cytotoxicity, indicating that electron-withdrawing groups alone are insufficient for potency; steric and electronic compatibility with targets is critical .

C-6 Substituent :

- Chloromethyl vs. Bromomethyl : Bromomethyl analogs (e.g., ) are more reactive in nucleophilic substitutions, making them preferred intermediates for synthesizing fused heterocycles . However, chloromethyl derivatives may offer better metabolic stability in drug design.

- Methyl vs. Chloromethyl : Methyl groups at C-6 (e.g., ) reduce steric hindrance but lack the electrophilic character of chloromethyl, limiting their utility in further derivatization .

- However, methyl esters (e.g., Target Compound) may offer better metabolic resistance .

Q & A

Q. Example Protocol :

- React benzaldehyde (10 mmol), methyl 3-chloroacetoacetate (10 mmol), urea (12 mmol), and ZnCl₂ (0.2 eq) in ethanol at 85°C for 8 hours. Isolate via vacuum filtration and recrystallize (yield ~40–60%) .

Advanced: How does the chloromethyl substituent at position 6 influence regioselectivity in nucleophilic substitution reactions compared to methyl or hydroxymethyl analogs?

Answer:

The chloromethyl group (-CH₂Cl) acts as a superior leaving group due to its electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) under milder conditions than methyl or hydroxymethyl analogs. Key findings:

- Reactivity : SN2 displacement occurs at 60°C in DMSO with primary amines (e.g., morpholine), yielding 6-(aminomethyl) derivatives .

- Regioselectivity : The chlorine atom’s electronegativity directs nucleophilic attacks to position 6, avoiding competing reactions at the ester group (position 5). Computational studies (DFT) support this preference .

Case Study :

Ethyl 6-(chloromethyl)-4-(4-chlorophenyl) analogs react with thiomorpholine to form 6-(thiomorpholin-4-ylmethyl) derivatives in 72% yield, highlighting the chloromethyl group’s versatility .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

1H NMR :

- Methyl groups : δ 2.59 ppm (C6-CH₃), δ 3.58 ppm (ester -OCH₃) .

- Aromatic protons : δ 7.43–7.61 ppm (C4-phenyl and NH) .

- Chloromethyl protons : δ 4.20–4.50 ppm (-CH₂Cl, split due to coupling) .

IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidinone C=O).

Elemental Analysis : Expected %C (52.0), %H (4.3), %N (8.4) for C₁₄H₁₃ClN₂O₃ .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 39% vs. 60%) across studies?

Answer:

Yield discrepancies arise from:

Q. Resolution Strategy :

- Use kinetic monitoring (TLC/HPLC) to terminate reactions at ~80% conversion.

- Optimize catalyst stoichiometry (0.1–0.3 eq ZnCl₂) and solvent purity (anhydrous ethanol) .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

- Byproduct 1 : Hydrolysis of the chloromethyl group to hydroxymethyl under prolonged acidic conditions.

- Byproduct 2 : Incomplete cyclization leading to open-chain intermediates.

- Mitigation : Increase urea equivalents (1.5 eq) and temperature (90°C) .

Troubleshooting :

Monitor reaction progress via FT-IR for disappearance of urea’s N-H stretch (~3450 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR).

- Key Interactions : Chloromethyl group forms halogen bonds with Lys721; pyrimidinone ring hydrogen-bonds to Thr766 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Output Metrics : RMSD <2.0 Å and binding energy ≤-8.0 kcal/mol suggest strong inhibition .

Validation : Compare docking results with experimental IC₅₀ values from kinase inhibition assays (e.g., 12 µM for analog compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.